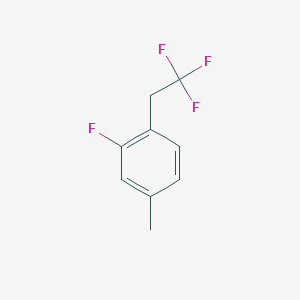
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methyl group, and a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene typically involves the introduction of the fluoro, methyl, and trifluoroethyl groups onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in an acidic medium.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups such as hydroxyl, amino, or nitro groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
科学的研究の応用
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine: Explored for its potential therapeutic properties. Compounds with similar structures have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The fluoro and trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene: Similar structure but different substitution pattern, leading to variations in reactivity and properties.
1-Fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene: Another isomer with different substitution positions, affecting its chemical behavior and applications.
4-Fluoro-2-methyl-1-(2,2,2-trifluoroethyl)benzene: Similar compound with a different arrangement of substituents, resulting in distinct physical and chemical properties.
The unique combination of fluoro, methyl, and trifluoroethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H8F4 |
|---|---|
分子量 |
192.15 g/mol |
IUPAC名 |
2-fluoro-4-methyl-1-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-6-2-3-7(8(10)4-6)5-9(11,12)13/h2-4H,5H2,1H3 |
InChIキー |
UJAYEIZHJCDBBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


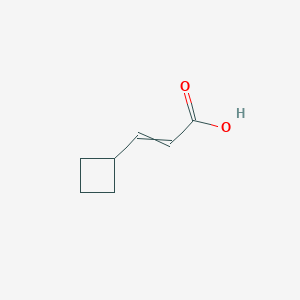
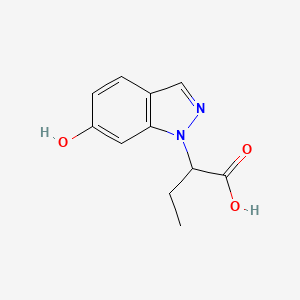
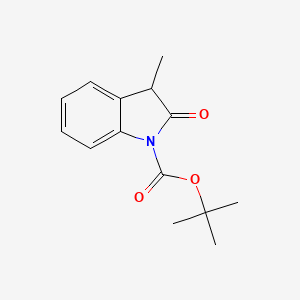

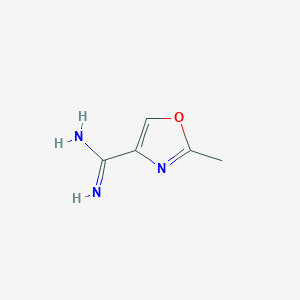
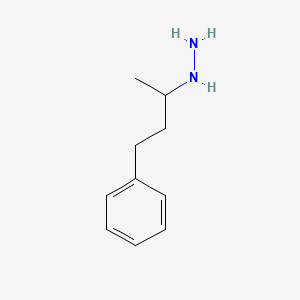
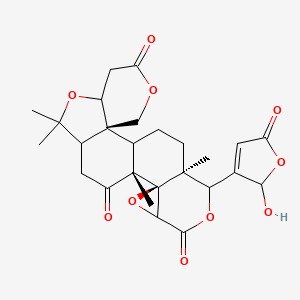
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
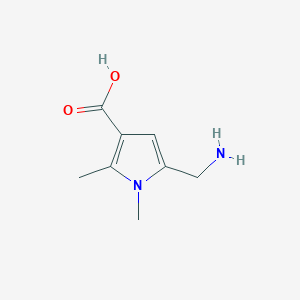
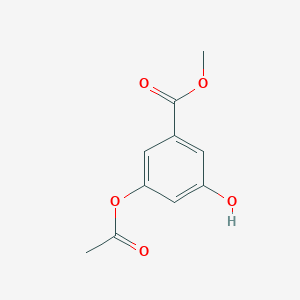
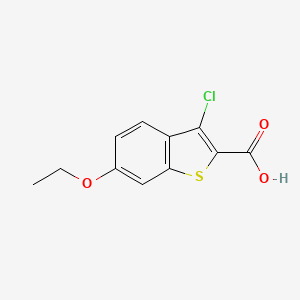
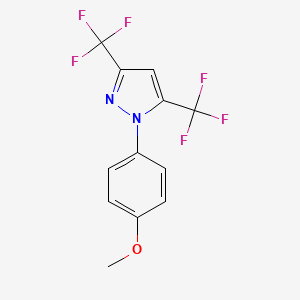
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B12439621.png)
